molecular formula C7H17ClN2O B1287892 3-Amino-N,N-diethylpropanamide hydrochloride CAS No. 34105-56-1

3-Amino-N,N-diethylpropanamide hydrochloride

Cat. No. B1287892
CAS RN: 34105-56-1
M. Wt: 180.67 g/mol
InChI Key: LZRWOYMCZBMHKW-UHFFFAOYSA-N
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Description

The compound 3-Amino-N,N-diethylpropanamide hydrochloride is not directly mentioned in the provided papers. However, there are studies related to similar compounds that can provide insights into the chemical behavior and properties of amides and their derivatives. For instance, the synthesis and evaluation of muscle relaxant and anticonvulsant activities of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were explored, highlighting the importance of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group for biological activity .

Synthesis Analysis

The synthesis of related compounds such as 3-aminopropionamide (3-APA) and its derivatives has been reported. For example, 3-APA has been quantified in potatoes and is considered a potent precursor in acrylamide formation during thermal degradation . Additionally, the synthesis of 3-hydroxypropanaminium acetate (HPAA), an ionic liquid, was used as a catalyst in the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives . These studies suggest that the synthesis of 3-amino-N,N-diethylpropanamide hydrochloride could involve similar methodologies.

Molecular Structure Analysis

The molecular structure of 3-amino-N,N-diethylpropanamide hydrochloride can be inferred from related compounds. For instance, the structure-activity relationship of isoxazole derivatives indicates that the presence of a 3-amino group and its substituents significantly affect the compound's biological activity . Similarly, the molecular structure of 3-APA and its role as a precursor to acrylamide has been studied, providing insights into the reactivity of the amino group in such compounds .

Chemical Reactions Analysis

The chemical reactions involving 3-APA, a compound structurally related to 3-amino-N,N-diethylpropanamide hydrochloride, have been extensively studied. 3-APA is known to be a direct precursor of acrylamide and can also reduce acrylamide by forming adducts through Michael addition . This suggests that 3-amino-N,N-diethylpropanamide hydrochloride may also participate in similar reactions, potentially leading to the formation or reduction of other compounds under thermal treatment.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-N,N-diethylpropanamide hydrochloride can be deduced from the properties of similar compounds. For example, the ion-associate complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide was characterized by various physicochemical methods, indicating the importance of such analyses in understanding the interactions and stability of bioactive molecules . The study of 3-APA in potatoes also contributes to the understanding of the stability and reactivity of amino acid derivatives under different conditions .

Scientific Research Applications

1. Synthesis of Chiral Monomers

3-Amino-N,N-diethylpropanamide hydrochloride is utilized in the synthesis of chiral monomers, such as N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide. This process involves the regioselective attack of amino groups to ester functions, yielding chiral compounds from natural amino acids like L-glutamic acid and L-alanine (Gómez, Orgueira, & Varela, 2003).

2. Development of Polyesteramides with Peptide Linkages

In the field of polymer chemistry, 3-Amino-N,N-diethylpropanamide hydrochloride plays a role in creating polyesteramides containing peptide linkages. These compounds, synthesized using amino acids, adipoyl chloride, and butanediol, exhibit biodegradable properties and potential for agricultural and biomedical applications (Fan, Kobayashi, & Kise, 2000).

3. Anticancer Agent Development

In medicinal chemistry, derivatives of 3-Amino-N,N-diethylpropanamide hydrochloride have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These functionalized amino acid derivatives show promise in designing new anticancer agents (Kumar et al., 2009).

4. Reducing Acrylamide Formation in Foods

3-Amino-N,N-diethylpropanamide hydrochloride has been identified as a compound that can reduce acrylamide formation during thermal treatment, a significant concern in food safety. This reduction occurs through the formation of adducts via Michael addition, offering new insights into controlling food contaminants (Wu et al., 2018).

5. Synthesis of Biobased Succinonitrile

Research in sustainable chemistry involves the synthesis of biobased succinonitrile from amino acids like glutamic acid and glutamine, using intermediates that can be derived from 3-Amino-N,N-diethylpropanamide hydrochloride. This process provides a new pathway for producing biobased polyamides (Lammens et al., 2011).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . Detailed safety and hazard information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

3-amino-N,N-diethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-9(4-2)7(10)5-6-8;/h3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRWOYMCZBMHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590439
Record name N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34105-56-1
Record name N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34105-56-1
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